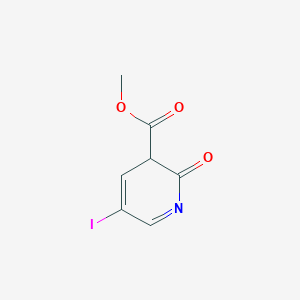
methyl 5-iodo-2-oxo-3H-pyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-iodo-2-oxo-3H-pyridine-3-carboxylate is a chemical compound with the molecular formula C7H6INO3. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes an iodine atom, a carboxylate group, and a keto group, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-iodo-2-oxo-3H-pyridine-3-carboxylate typically involves the iodination of a pyridine derivative. One common method includes the reaction of 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-iodo-2-oxo-3H-pyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as DMF or DMSO, and bases like potassium carbonate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Reduction: Formation of hydroxylated pyridine derivatives.
Oxidation: Formation of oxidized pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 5-iodo-2-oxo-3H-pyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of methyl 5-iodo-2-oxo-3H-pyridine-3-carboxylate involves its interaction with specific molecular targets. The iodine atom and the keto group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the nature of the interacting molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 5-bromo-2-oxo-3H-pyridine-3-carboxylate
- Methyl 5-chloro-2-oxo-3H-pyridine-3-carboxylate
- Methyl 5-fluoro-2-oxo-3H-pyridine-3-carboxylate
Uniqueness
Methyl 5-iodo-2-oxo-3H-pyridine-3-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated counterparts. The larger atomic size and higher polarizability of iodine make it more reactive in substitution reactions, providing access to a broader range of derivatives .
Eigenschaften
Molekularformel |
C7H6INO3 |
|---|---|
Molekulargewicht |
279.03 g/mol |
IUPAC-Name |
methyl 5-iodo-2-oxo-3H-pyridine-3-carboxylate |
InChI |
InChI=1S/C7H6INO3/c1-12-7(11)5-2-4(8)3-9-6(5)10/h2-3,5H,1H3 |
InChI-Schlüssel |
BLKPUANYHGLQCP-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1C=C(C=NC1=O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















